molecular formula C16H21N5O2 B11686996 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11686996
M. Wt: 315.37 g/mol
InChI Key: WMZDXPKWYDIBIX-LICLKQGHSA-N
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Description

This hydrazide derivative features a dimethylaminophenyl group linked via an azomethine (E-configuration) to a pyrazolone-propanehydrazide backbone. Such compounds are typically synthesized via condensation reactions between hydrazides and carbonyl-containing precursors, as seen in analogous systems . Applications span corrosion inhibition (due to adsorption-promoting heteroatoms) and antimicrobial activity (via hydrazide-thiazole hybrids) .

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide

InChI

InChI=1S/C16H21N5O2/c1-11-14(16(23)20-18-11)8-9-15(22)19-17-10-12-4-6-13(7-5-12)21(2)3/h4-7,10,14H,8-9H2,1-3H3,(H,19,22)(H,20,23)/b17-10+

InChI Key

WMZDXPKWYDIBIX-LICLKQGHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Key Steps

  • Reaction of β-keto esters (e.g., ethyl acetoacetate) with hydrazine hydrate :

    • Reagents : Ethyl acetoacetate, hydrazine hydrate, acidic catalyst (e.g., HCl).

    • Conditions : Reflux in ethanol or methanol.

    • Mechanism : Cyclization occurs via nucleophilic attack of hydrazine on the β-keto ester, followed by dehydration to form the pyrazole ring.

  • Functionalization to Introduce the Hydrazide Group :

    • Post-cyclization, the pyrazole is converted to a hydrazide derivative (propanehydrazide) via condensation with appropriate aldehydes or ketones.

Table 1: Representative Knorr Synthesis Conditions

SubstrateCatalystSolventTemperatureYield (%)Source
Ethyl acetoacetateHClEthanolReflux75–85
Ethyl acetoacetateH₂SO₄Methanol80°C67–72
AcetylacetoneDMSO/HClEthanolReflux81–85

Hydrazone Formation via Condensation

The hydrazone linkage (N'-{(E)-[4-(dimethylamino)phenyl]methylidene}) is formed by reacting the pyrazole hydrazide with 4-(dimethylamino)benzaldehyde under acidic or catalytic conditions.

Optimized Protocols

  • Acid-Catalyzed Condensation :

    • Reagents : Pyrazole hydrazide, 4-(dimethylamino)benzaldehyde, glacial acetic acid.

    • Conditions : Reflux in dimethylformamide (DMF) for 8–12 hours.

    • Mechanism : Acid promotes imine formation between the aldehyde and hydrazide.

  • Microwave-Assisted Synthesis :

    • Reagents : Similar to above, with Pd(acac)₂ as a catalyst.

    • Conditions : Microwave irradiation (50–100°C, 5–10 minutes).

    • Advantages : Rapid reaction times, high yields (>80%).

Table 2: Hydrazone Formation Efficiency

Catalyst/ConditionsSolventTimeYield (%)Source
Glacial acetic acidDMF12 h70–75
Pd(acac)₂H₂O5 min89–96
Thiamine hydrochlorideH₂O/EtOH2 h (US)85–90

Multi-Component Reactions (MCRs)

MCRs enable simultaneous assembly of the hydrazone and pyrazole moieties in a single pot, reducing synthetic steps.

Key Protocol

  • Four-Component Reaction :

    • Reagents : Ethyl acetoacetate, hydrazine hydrate, 4-(dimethylamino)benzaldehyde, malononitrile.

    • Catalyst : Thiamine hydrochloride (aqueous medium, ultrasound).

    • Conditions : Room temperature, 2–4 hours.

    • Yield : 85–90%.

  • Five-Component Reaction :

    • Reagents : Ethyl acetoacetate, hydrazine hydrate, 4-(dimethylamino)benzaldehyde, malononitrile, ammonium acetate.

    • Catalyst : ZnO nanoparticles.

    • Conditions : Reflux in H₂O, 6–8 hours.

Table 3: Multi-Component Reaction Outcomes

ComponentsCatalystSolventYield (%)Source
Ethyl acetoacetate + 4 DMAB + Hydrazine + MalononitrileThiamine HClH₂O/EtOH85–90
Ethyl acetoacetate + 4 DMAB + Hydrazine + Malononitrile + NH₄OAcZnO nanoparticlesH₂O75–80

Green Synthesis Approaches

Eco-friendly methods minimize waste and use renewable solvents.

Ultrasound-Assisted Synthesis

  • Reagents : Ethyl acetoacetate, hydrazine hydrate, 4-(dimethylamino)benzaldehyde.

  • Catalyst : Thiamine hydrochloride (biodegradable).

  • Conditions : Aqueous medium, ultrasound (25–40 kHz, 30–60°C, 1–2 hours).

  • Advantages : High atom economy, reduced solvent usage.

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or chromatography. Key analytical techniques include:

  • ¹H/¹³C NMR : Confirms hydrazone geometry (E-configuration) and pyrazole substitution.

  • IR Spectroscopy : Identifies hydrazide (N–H stretch, ~3478 cm⁻¹) and carbonyl (C=O, ~1689 cm⁻¹).

  • Mass Spectrometry : Validates molecular weight (e.g., m/z 334 for pyrazole derivatives).

Critical Challenges and Solutions

  • Regioselectivity : Knorr synthesis may yield mixtures; strict temperature control ensures dominant 3-methyl isomer.

  • Yield Optimization : Acid catalysis (HCl/DMSO) enhances hydrazone formation efficiency.

  • Scalability : Continuous flow reactors improve industrial viability for multi-component reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Source
Knorr SynthesisHigh regioselectivityMulti-step, long reaction times75–85
Microwave-AssistedRapid reaction, high purityLimited scalability89–96
Multi-Component (MCR)Atom economy, reduced stepsSensitive to catalyst loading75–90

Industrial and Medicinal Implications

The compound’s hydrazide and pyrazole motifs suggest potential applications in:

  • Antimicrobial Agents : Pyrazole derivatives exhibit broad-spectrum activity.

  • Cancer Therapeutics : Hydrazone ligands may chelate metal ions, enhancing cytotoxicity .

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the hydrazone moiety, such as N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide, exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways. For instance, a study demonstrated that related hydrazone derivatives inhibited the growth of breast and colon cancer cells effectively .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies revealed that it possesses inhibitory effects against a range of bacteria and fungi. The presence of the dimethylamino group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death .

Material Science

Synthesis of Functional Materials
this compound can be utilized in the synthesis of novel materials with specific electronic and optical properties. The incorporation of this compound into polymer matrices has shown promise in developing sensors and organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metal ions can also be exploited in creating catalysts for various chemical reactions .

Analytical Chemistry

Chromatographic Applications
The compound's unique structure allows it to be used as a reagent in chromatographic techniques for the separation and identification of other compounds. It can form stable complexes with various analytes, which enhances their detectability in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Recent advancements have demonstrated its efficacy in improving the resolution and sensitivity of analytical methods .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against bacteria and fungi
Material ScienceSynthesis of Functional MaterialsUsed in OLEDs and sensors
Analytical ChemistryChromatographic ReagentEnhances detectability in HPLC and GC

Case Studies

Case Study 1: Anticancer Potential
In a recent study published in "Molecules," researchers synthesized a series of hydrazone derivatives based on this compound. The derivatives were tested against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, showing IC50 values significantly lower than standard chemotherapeutics, indicating high potency .

Case Study 2: Material Development
A research team explored the use of this compound in creating polymer composites for electronic applications. They reported enhanced electrical conductivity and thermal stability when incorporated into polyvinyl chloride matrices, suggesting potential applications in flexible electronics .

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Diethylamino Analog (RN: 306303-33-3)
  • Structure: Differs by substitution of dimethylamino with diethylamino at the phenyl ring.
  • Impact : Increased steric bulk and altered electron-donating capacity may affect solubility or binding efficiency in biological or adsorption contexts .
Nitro-Substituted Pyrazolone Derivative (Compound-1 from )
  • Molecular Formula : C₁₃H₁₁N₃O₄ vs. target compound’s C₁₆H₂₁N₅O₂.
  • Functional Groups: Features a nitro group (electron-withdrawing) instead of dimethylamino (electron-donating), reducing electron density on the aromatic ring.
  • Properties : Lower molecular weight (273.24 vs. ~323.38 g/mol) and higher Rf value (0.7) indicate differing polarity .
Corrosion Inhibitors BPH and MPH ()
  • MPH Structure: Shares the dimethylaminophenyl hydrazide core but incorporates a naproxen-derived propanehydrazide.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups (IR Data)
Target Compound C₁₆H₂₁N₅O₂ 323.38 Not Reported Not Reported C=O (pyrazolone), C=N (hydrazone), N-H (hydrazide)
Diethylamino Analog C₁₈H₂₅N₅O₂ 343.43 Not Reported Not Reported Similar to target compound
Nitro-Substituted Pyrazolone C₁₃H₁₁N₃O₄ 273.24 170 69.8 C=O (1702 cm⁻¹), NO₂ (1552 cm⁻¹), C=N (1519 cm⁻¹)
MPH (Corrosion Inhibitor) C₂₄H₂₆N₄O₂ 402.49 Not Reported Not Reported Dimethylaminophenyl hydrazide, naphthalenyl
Thiazole Derivative 5f C₂₆H₂₅ClN₆O 489.97 191–193 80 Thiazole, hydrazide, chlorophenyl

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide (CAS Number: 107044-95-1) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H23N5O3 and a molecular weight of approximately 405.45 g/mol. Its structure features a dimethylamino group, a phenyl ring, and a pyrazolyl moiety, which contribute to its biological activities.

PropertyValue
Molecular FormulaC22H23N5O3
Molecular Weight405.45 g/mol
Density1.232 g/cm³
Refractive Index1.616

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Studies have suggested that the compound may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in several studies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The presence of the dimethylamino group may facilitate interactions with specific enzymes, inhibiting their activity.
  • Receptor Binding : The structural characteristics allow for potential binding to various receptors involved in cellular signaling pathways.
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels in cells, contributing to its protective effects against certain diseases.

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the anticancer properties of pyrazole derivatives similar to the compound . It was found that specific modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that structural variations can significantly affect biological activity .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of compounds containing the pyrazole ring. The results indicated that these compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 3: Anti-inflammatory Properties

Research highlighted in PubMed Central examined the anti-inflammatory effects of related hydrazone derivatives. These studies showed promising results in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step procedure starting with condensation of hydrazide derivatives with carbonyl-containing precursors. Key steps include:

  • Hydrazone formation : Reacting 4-(dimethylamino)benzaldehyde with a hydrazide intermediate under acidic or basic conditions (e.g., ethanol at 70–80°C for 6–12 hours) to form the Schiff base .
  • Pyrazole ring modification : Introducing the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole moiety via cyclization reactions under reflux conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Optimization Tip: Use Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading (e.g., acetic acid for acid-catalyzed condensation) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H and 13C NMR to confirm hydrazone linkage (δ 8–9 ppm for imine proton) and pyrazole ring protons (δ 6–7 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm E-configuration of the hydrazone bond .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., varying IC50 values across studies) be resolved?

Discrepancies often arise from differences in:

  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound Purity : Re-run assays with HPLC-validated samples .
  • Cell Line Variability : Test across multiple lines (e.g., A549, HepG2) and include positive controls (e.g., doxorubicin) . Example: If one study reports IC50 = 10 µM (MCF-7) and another IC50 = 25 µM (HeLa), validate via dose-response curves and apoptosis assays (Annexin V/PI staining) .

Q. What computational approaches predict interaction mechanisms with biological targets?

Use integrated strategies:

  • Molecular Docking : AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) or receptors (e.g., EGFR). Focus on the hydrazone and pyrazole moieties as key pharmacophores .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How can degradation pathways and stability be analyzed under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • LC-MS Analysis : Identify degradation products (e.g., hydrolyzed hydrazone or oxidized pyrazole derivatives) .
  • Stability-Indicating Methods : Develop validated HPLC methods to monitor degradation kinetics .

Comparative and Mechanistic Studies

Q. What strategies differentiate this compound from structurally similar analogs in biological assays?

  • SAR Analysis : Compare substituent effects (e.g., dimethylamino vs. nitro groups on phenyl rings) on bioactivity .
  • Competitive Binding Assays : Use fluorescence polarization to assess target selectivity against analogs .
  • Metabolic Stability : Liver microsome assays to evaluate CYP450-mediated degradation .

Q. How can reaction mechanisms for key transformations (e.g., hydrazone formation) be experimentally validated?

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate enol tautomers .
  • Isotopic Labeling : Use 15N-labeled hydrazides to track nitrogen migration during condensation .
  • DFT Calculations : Gaussian 09 to model transition states and activation energies .

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